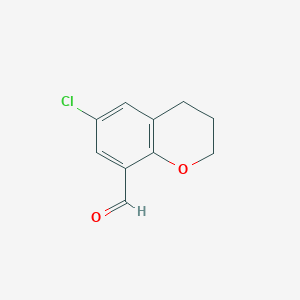![molecular formula C23H17FO2 B2580116 7-氟-2-[(4-甲氧基苯基)亚甲基]-3-苯基-1-茚满酮 CAS No. 337921-27-4](/img/structure/B2580116.png)
7-氟-2-[(4-甲氧基苯基)亚甲基]-3-苯基-1-茚满酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone, also known as FMIP, is a synthetic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. It has been used in a variety of scientific research applications, including drug development and drug delivery.
科学研究应用
晶体学
该化合物已被研究其晶体结构 . 该化合物的晶体结构被发现为单斜晶系,空间群为P 2 1 / c (编号14) , 晶胞体积为1557.1 (2) Å 3. 该化合物也被发现具有三斜晶系晶体结构,空间群为P ¯1 P 1 ‾ (编号2) , 晶胞体积为773.25 (10) Å 3.
抗病毒活性
吲哚衍生物,包括“7-氟-2-[(4-甲氧基苯基)亚甲基]-3-苯基-1-茚满酮”,已被研究其抗病毒活性 . 这些化合物已显示出对多种核糖核酸 (RNA) 和脱氧核糖核酸 (DNA) 病毒具有潜在的体外活性 .
作用机制
Target of Action
The primary targets of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The exact mode of action of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone Indole derivatives are known to impact a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
The molecular and cellular effects of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone Indole derivatives are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with serine/threonine-protein kinases, which are involved in cell proliferation, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can interact with other biomolecules such as nucleic acids, affecting processes like DNA replication and transcription.
Cellular Effects
The effects of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinases (PI3Ks) . These pathways are crucial for regulating cell growth, survival, and metabolism. Furthermore, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and lipid metabolism.
Molecular Mechanism
At the molecular level, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of serine/threonine-protein kinases, leading to enzyme inhibition or activation . Additionally, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can influence gene expression by binding to transcription factors and modulating their activity. This binding can result in changes in the expression of genes involved in cell growth, differentiation, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can lead to sustained changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects on cell signaling and metabolism without causing significant toxicity . At higher doses, adverse effects such as enzyme inhibition, oxidative stress, and cellular damage have been observed. These toxic effects are likely due to the compound’s interaction with multiple biomolecules and the subsequent disruption of normal cellular processes.
Metabolic Pathways
7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to the formation of metabolites that may have distinct biochemical properties and effects. Additionally, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that facilitate its transport to the desired compartment. The activity of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can be influenced by its subcellular localization, as it interacts with different biomolecules in each compartment, leading to distinct biochemical effects.
属性
IUPAC Name |
(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO2/c1-26-17-12-10-15(11-13-17)14-19-21(16-6-3-2-4-7-16)18-8-5-9-20(24)22(18)23(19)25/h2-14,21H,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSIRLZRBCNHBD-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580035.png)
![9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2580036.png)
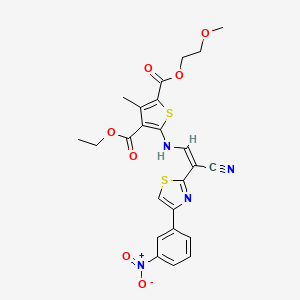
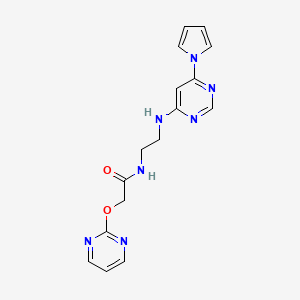
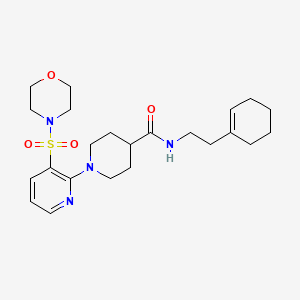

![1-(3-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2580046.png)
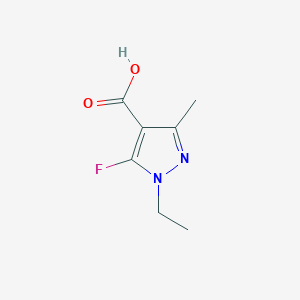
![N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2580049.png)
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580051.png)
![3-[[2-(4-Formylphenoxy)acetyl]amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2580053.png)
![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2580054.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2580055.png)
